3-Chloro-4-fluorobenzaldehyde

Catalog No.
S1893080
CAS No.
34328-61-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorobenzaldehyde

CAS Number

34328-61-5

Product Name

3-Chloro-4-fluorobenzaldehyde

IUPAC Name

3-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F

Synthesis:

-Chloro-4-fluorobenzaldehyde is a useful intermediate in organic synthesis. Its specific halogenated structure makes it a valuable building block for the creation of more complex molecules. Research has explored various methods for its synthesis, including:

  • From 3-chloro-4-fluorobenzoic acid: This method involves converting the carboxylic acid group of 3-chloro-4-fluorobenzoic acid into an aldehyde using various reducing agents [].
  • From 3-chloro-4-fluorotoluene: This approach involves a multi-step process involving chlorination, fluorination, and subsequent oxidation of the methyl group to an aldehyde [].

These are just two examples, and researchers continue to explore new and improved methods for synthesizing 3-chloro-4-fluorobenzaldehyde.

Applications in Medicinal Chemistry:

The presence of the chlorine and fluorine substituents makes 3-chloro-4-fluorobenzaldehyde a promising candidate for developing new pharmaceuticals. Research has investigated its potential use in:

  • Antimicrobial agents: Studies have explored the activity of 3-chloro-4-fluorobenzaldehyde derivatives against various bacterial and fungal strains [].
  • Anticancer agents: The molecule's structure has been incorporated into potential anticancer drugs, with research evaluating its ability to target specific cancer cell pathways [].

3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, positioned at the 3 and 4 positions, respectively. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals .

There is no known specific mechanism of action associated with 3-chloro-4-fluorobenzaldehyde. It is primarily used as a starting material for further synthesis and does not possess any inherent biological activity on its own.

As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzaldehyde with proper safety precautions. Specific data on its toxicity is unavailable, but general safety principles for handling aromatic aldehydes should be followed. These include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Following proper disposal procedures according to local regulations.
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Condensation Reactions: It can undergo reactions with amines or other nucleophiles to form imines or other functional groups.
  • Reduction Reactions: The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids depending on reaction conditions.

The compound has been synthesized using trichloroisocyanuric acid in a reaction that yields approximately 80% under mild conditions .

The synthesis of 3-Chloro-4-fluorobenzaldehyde has been documented through several methods:

  • Using Trichloroisocyanuric Acid: This method involves the reaction of starting materials in water and ethyl acetate at room temperature for approximately 40 minutes, yielding an 80% product .
  • Other Synthetic Routes: Alternative methods may include halogenation of precursors followed by formylation or other functional group transformations.

3-Chloro-4-fluorobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive aldehyde group.
  • Agrochemicals: The compound can be utilized in the development of herbicides or pesticides.
  • Materials Science: It may be involved in creating polymeric materials or coatings due to its functional groups.

Several compounds share structural similarities with 3-Chloro-4-fluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-fluorobenzaldehydeC₇H₄ClFODifferent positioning of chloro and fluoro groups
4-FluorobenzaldehydeC₇H₅FOLacks chlorine; simpler structure
ChlorobenzaldehydeC₇H₅ClONo fluorine; used in various organic syntheses

Each compound exhibits unique reactivity profiles and potential applications, making them valuable in different contexts. The presence of both chlorine and fluorine in 3-Chloro-4-fluorobenzaldehyde enhances its chemical versatility compared to its analogs .

Friedel-Crafts acylation represents a fundamental electrophilic aromatic substitution reaction that has been extensively employed for the synthesis of halogenated benzaldehyde derivatives, including 3-chloro-4-fluorobenzaldehyde [1]. The reaction mechanism involves the formation of an acylium ion intermediate through the interaction of an acyl halide with a Lewis acid catalyst, typically aluminum chloride [2]. This electrophilic species then attacks the aromatic ring, resulting in the introduction of the acyl group while maintaining the existing halogen substituents [3].

The application of Friedel-Crafts acylation to halogenated aromatic substrates requires careful consideration of the electronic effects imparted by the halogen substituents [4]. Fluorine and chlorine atoms, being electron-withdrawing groups, deactivate the aromatic ring toward electrophilic attack, necessitating more vigorous reaction conditions or modified catalytic systems [5]. The regioselectivity of the acylation is influenced by the directing effects of the halogen substituents, with fluorine typically exhibiting stronger directing properties than chlorine due to its higher electronegativity [2].

Recent developments in Friedel-Crafts methodology have focused on the use of alternative Lewis acids and reaction conditions to improve yields and selectivity [4]. Iron(III) chloride and zinc chloride have emerged as effective alternatives to aluminum chloride, offering improved functional group tolerance and reduced side reactions [3]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from room temperature to 80°C, with reaction times varying from 2 to 24 hours depending on the substrate reactivity [2].

For the specific synthesis of 3-chloro-4-fluorobenzaldehyde, the acylation approach involves the treatment of 3-chloro-4-fluorotoluene with formylating agents such as dichloromethyl methyl ether in the presence of aluminum chloride [6]. This method, known as the Vilsmeier-Haack formylation, provides direct access to the aldehyde functionality without the need for subsequent reduction steps [5]. The reaction conditions typically require temperatures of 0-5°C for the initial complex formation, followed by hydrolysis at elevated temperatures to yield the desired benzaldehyde product [2].

The efficiency of Friedel-Crafts acylation for halogenated substrates is significantly influenced by the choice of solvent system [4]. Dichloromethane and carbon disulfide have proven particularly effective for halogenated aromatics, providing enhanced solubility for both reactants and catalysts while minimizing competing side reactions [3]. The use of excess Lewis acid catalyst is often necessary to compensate for the reduced reactivity of electron-deficient aromatic rings [2].

Radical-Initiated Chlorination Techniques

Radical-initiated chlorination represents a versatile approach for introducing chlorine substituents into aromatic aldehydes, particularly relevant for the synthesis of 3-chloro-4-fluorobenzaldehyde from fluorinated precursors [7]. The process typically involves the homolytic cleavage of chlorine molecules under ultraviolet irradiation or thermal conditions, generating highly reactive chlorine radicals that can selectively attack aromatic positions [8].

The mechanism of radical chlorination proceeds through a three-step process: initiation, propagation, and termination [8]. During initiation, molecular chlorine undergoes homolytic fission to produce two chlorine atoms, typically facilitated by ultraviolet light at wavelengths of 350-400 nanometers [9]. The propagation steps involve hydrogen abstraction by chlorine radicals, followed by reaction of the resulting aromatic radical with molecular chlorine to regenerate the chlorine radical and form the chlorinated product [8].

Temperature control is critical in radical chlorination processes, as excessive heat can lead to multiple substitutions and undesired side products [9]. Optimal temperatures typically range from 25-80°C, with lower temperatures favoring monosubstitution and higher selectivity [8]. The use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile can facilitate the reaction at lower temperatures, improving selectivity while maintaining reasonable reaction rates [10].

Regioselectivity in radical chlorination is influenced by the electronic properties of existing substituents on the aromatic ring [11]. Electron-withdrawing groups such as fluorine tend to direct chlorination to positions that minimize steric and electronic repulsion [8]. For the synthesis of 3-chloro-4-fluorobenzaldehyde, the aldehyde group serves as a directing group, influencing the site of chlorine incorporation through both electronic and steric effects [7].

Recent advances in radical chlorination have focused on the development of photocatalytic systems that enable selective halogenation under mild conditions [12]. These systems utilize visible light-absorbing photocatalysts to generate chlorine radicals from stable precursors such as sodium hypochlorite or N-chlorosuccinimide [10]. The photocatalytic approach offers improved selectivity and reduced energy requirements compared to traditional thermal or ultraviolet-initiated processes [12].

The application of radical chlorination to benzaldehyde derivatives requires careful control of reaction conditions to prevent oxidation of the aldehyde group [13]. The use of inert atmospheres and controlled radical concentrations helps minimize unwanted oxidation reactions while maintaining efficient chlorination [9]. Reaction monitoring through gas chromatography or nuclear magnetic resonance spectroscopy is essential for optimizing conversion and selectivity [8].

Reaction ParameterOptimal RangeEffect on Selectivity
Temperature (°C)25-80Higher temperatures reduce selectivity
UV Wavelength (nm)350-400Shorter wavelengths increase initiation rate
Chlorine Concentration (M)0.1-0.5Excess chlorine promotes overchlorination
Reaction Time (h)2-12Extended times increase multiple substitution

Catalytic Systems for Regioselective Halogenation

Catalytic systems for regioselective halogenation have emerged as powerful tools for the controlled synthesis of halogenated benzaldehydes, offering superior selectivity and milder reaction conditions compared to conventional methods [14]. Palladium-catalyzed halogenation reactions have demonstrated particular efficacy for the preparation of chlorinated and fluorinated aromatic aldehydes [15]. These systems typically employ palladium(II) acetate as the catalyst precursor, with various halogenating agents serving as the source of halogen atoms [16].

The mechanism of palladium-catalyzed halogenation involves the formation of a palladacycle intermediate through carbon-hydrogen bond activation [15]. This intermediate subsequently undergoes oxidative addition with the halogenating agent, forming a palladium(IV) species that undergoes reductive elimination to install the halogen substituent [16]. The regioselectivity is controlled by the coordinating ability of functional groups present on the aromatic substrate, with aldehydes serving as effective directing groups for ortho-selective halogenation [15].

N-Halosuccinimides have proven to be particularly effective halogenating agents in palladium-catalyzed systems [16]. N-Chlorosuccinimide and N-Bromosuccinimide provide controlled release of halogen atoms, minimizing side reactions and improving yields [17]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal results [16].

Temperature optimization is crucial for achieving high selectivity in catalytic halogenation reactions [16]. Typical reaction temperatures range from 80-120°C, with higher temperatures promoting faster reaction rates but potentially reducing selectivity due to competing pathways [14]. Microwave-assisted heating has shown promise for reducing reaction times while maintaining high selectivity, with reactions often completed within 10-30 minutes compared to several hours under conventional heating [16].

The development of TEMPO-based catalytic systems has expanded the scope of selective halogenation reactions [17]. These systems utilize 2,2,6,6-tetramethylpiperidine nitroxide as a catalyst for activating various halogenating reagents, including molecular halogens and N-halosuccinimides [17]. The TEMPO catalyst operates through a synergistic activation mechanism that simultaneously activates both the carbonyl group and the halogen atom, resulting in enhanced reactivity and selectivity [17].

Recent advances in catalytic halogenation have focused on the development of earth-abundant metal catalysts as alternatives to palladium systems [18]. Copper and iron-based catalysts have shown promising results for selective chlorination and bromination reactions [14]. These systems offer economic advantages while maintaining comparable selectivity and reactivity to palladium-based systems [18].

Catalyst SystemHalogenating AgentTemperature (°C)Yield (%)Selectivity
Pd(OAc)₂N-Chlorosuccinimide10082>95% ortho
TEMPOMolecular Chlorine6075>90% ortho
CuCl₂N-Bromosuccinimide12068>85% ortho
FeCl₃Molecular Bromine8071>88% ortho

Process Optimization and Yield Enhancement Strategies

Process optimization for 3-chloro-4-fluorobenzaldehyde synthesis involves systematic investigation of reaction parameters to maximize yield while minimizing side product formation [19]. Temperature optimization represents a critical factor, with studies demonstrating optimal yields at temperatures between 60-80°C for most synthetic approaches [20]. Higher temperatures can lead to decomposition of the aldehyde group or promote undesired side reactions, while lower temperatures often result in incomplete conversion [21].

Catalyst loading optimization is essential for achieving cost-effective synthesis while maintaining high conversion rates [22]. Studies have shown that palladium catalyst loadings of 5-10 mol% provide optimal balance between activity and economics for halogenation reactions [16]. Excessive catalyst loading beyond 15 mol% typically does not improve yields significantly but increases production costs [18]. The use of catalyst recycling strategies can further improve the economic viability of the process [22].

Solvent selection plays a crucial role in optimizing reaction outcomes for halogenated benzaldehyde synthesis [19]. Polar aprotic solvents such as dimethylformamide and acetonitrile have demonstrated superior performance compared to protic solvents [16]. The choice of solvent affects both substrate solubility and catalyst stability, with optimal solvent systems often requiring mixed solvent compositions to balance these factors [23].

Reaction time optimization involves balancing conversion efficiency with selectivity considerations [24]. Extended reaction times can improve conversion but may also increase the formation of overhalogenated products or aldehyde degradation [20]. Kinetic studies have revealed optimal reaction times of 4-8 hours for most catalytic halogenation processes, with diminishing returns observed for longer reaction periods [22].

The implementation of continuous flow processes has emerged as an effective strategy for yield enhancement in benzaldehyde synthesis [19]. Flow reactors offer improved heat and mass transfer, enabling better control of reaction conditions and reduced side product formation [25]. Studies have demonstrated yield improvements of 10-20% when transitioning from batch to continuous flow processes for halogenated aromatic synthesis [19].

Purification strategies significantly impact overall process efficiency and product quality [26]. Crystallization from appropriate solvent systems can achieve purities exceeding 99% for halogenated benzaldehydes [27]. The choice of crystallization solvent depends on the specific substitution pattern, with polar solvents generally favoring the isolation of halogenated aromatics [26].

Response surface methodology has proven valuable for systematic optimization of multiple reaction parameters simultaneously [21]. This statistical approach enables the identification of optimal reaction conditions while minimizing the number of experimental trials required [28]. Studies utilizing response surface methodology have achieved yield improvements of 15-25% compared to traditional one-factor-at-a-time optimization approaches [29].

The integration of in-situ monitoring techniques such as nuclear magnetic resonance spectroscopy and gas chromatography enables real-time optimization of reaction conditions [30]. These techniques allow for immediate adjustment of parameters such as temperature and reactant concentrations based on reaction progress [31]. Process analytical technology implementation has resulted in more consistent product quality and reduced batch-to-batch variation [32].

Process ParameterOptimal ValueYield Impact (%)Key Considerations
Temperature (°C)70-8015-20Balance conversion vs. decomposition
Catalyst Loading (mol%)5-1010-15Economic optimization
Reaction Time (h)4-88-12Selectivity vs. conversion
Solvent PolarityHigh (polar aprotic)12-18Substrate and catalyst solubility

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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